Compound Description: Ro 64-6198 is a small molecule agonist of the nociceptin/orphanin FQ opioid peptide (NOP) receptor. It demonstrates high affinity and selectivity for the NOP receptor, exhibiting full agonistic activity in various in vitro assays. Ro 64-6198 is brain-penetrant and exhibits anxiolytic, analgesic, and motor-modulating effects in vivo. Studies have explored its potential as a therapeutic agent for anxiety, pain, and other conditions [].
Relevance: Ro 64-6198 shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. The key structural difference lies in the substitution at the 8-position of the triazaspirodecanone ring. Ro 64-6198 features a bulky (1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl substituent at this position, contributing to its specific pharmacological profile [].
Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative synthesized as a potential anti-leukemic agent. In vitro studies demonstrate its cytotoxic activity against several human leukemia cell lines, including K562, HL60, and U937 cells [, ].
Relevance: This compound shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. It features a [4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl substituent at the 8-position of the triazaspirodecanone ring, which distinguishes it from the target compound and likely contributes to its anti-leukemic properties [, ].
Compound Description: This compound was synthesized as a potential radioligand for imaging dopamine D2 receptors using single-photon emission computed tomography (SPECT) []. In vitro studies demonstrate its high affinity for dopamine D2 receptors and good selectivity over serotonin 5HT2 receptors [].
Relevance: This compound shares the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core structure with the target compound. It differs by the presence of a methyl group at the 3-position and a 4-[2-(5-iodothienyl)]-4-oxobutyl substituent at the 8-position. The iodine atom in the substituent makes it suitable for radiolabeling with iodine-123, facilitating its use as a SPECT imaging agent [].
Compound Description: DiPOA is a novel, systemically available, and peripherally restricted mu opioid agonist. It exhibits high potency and selectivity for the mu opioid receptor and demonstrates significant antihyperalgesic activity in animal models of inflammatory and postsurgical pain [, , ]. Despite its systemic availability, DiPOA shows limited penetration into the central nervous system, suggesting a reduced potential for centrally mediated side effects [, , ].
Relevance: DiPOA shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. The key distinction lies in the substitution pattern. DiPOA features a 3,3-diphenylpropyl group at the 8-position and an acetic acid group at the 3-position of the triazaspirodecanone ring. These modifications contribute to its unique pharmacological profile, particularly its peripheral restriction and mu opioid receptor selectivity [, , ].
Compound Description: This compound exhibits a promising antipsychotic profile in both biochemical and behavioral pharmacological tests. It displays a favorable separation between doses that produce antipsychotic efficacy and those causing catalepsy in rats, suggesting a reduced risk of extrapyramidal side effects [, ].
Relevance: This compound shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. The key structural difference lies in the 8-position substituent: a 3-[bis(4-fluorophenyl)amino]propyl group. This specific substituent appears crucial for the compound's interaction with dopamine receptors and its antipsychotic activity [, ].
Compound Description: This compound belongs to the 1,3,8-triazaspiro[4.5]decan-4-one class and was investigated for its potential neuroleptic activity due to its structural similarity to spiperone [].
Relevance: This compound shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. The difference lies in the 8-position substituent, which is a 2-phenoxyethyl group in this case. This structural similarity to spiperone, a known neuroleptic agent, prompted its investigation in similar pharmacological assays [].
Compound Description: This compound is a 1,3,8-triazaspiro[4.5]decan-4-one derivative designed and synthesized for its potential analgesic properties [].
Relevance: This compound shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. It is distinguished by a 3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl substituent at the 8-position. This substitution likely influences its interaction with pain-relevant targets, leading to its analgesic effects [].
Compound Description: Spiroperidol is a potent butyrophenone neuroleptic drug known for its high affinity for dopamine D2 receptors. It has been widely used as a tool for mapping dopamine receptors in the brain and studying their role in various neurological and psychiatric disorders [, , ].
Relevance: Spiroperidol shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. It is distinguished by an 8-[4-(4-fluorophenyl)-4-oxobutyl] substituent at the 8-position. This substitution pattern is crucial for its interaction with dopamine receptors and its potent antipsychotic activity. The structural similarities between spiperidol and the target compound highlight the importance of substituent modifications in modulating the pharmacological properties of this class of compounds [, , ].
Compound Description: 22a is a potent and selective phospholipase D2 (PLD2) inhibitor. It exhibits an IC50 value of 20 nM for PLD2 and demonstrates 75-fold selectivity over PLD1 [, ]. This compound shows potential as a therapeutic agent for cancer treatment, as PLD2 inhibition has been linked to increased cancer cell apoptosis, decreased invasion, and reduced metastasis [, ].
Relevance: 22a shares the core 1,3,8-triazaspiro[4.5]decan-4-one structure with the target compound. It is distinguished by a 1-(3-fluorophenyl) substituent at the 1-position and a N-(2-(2-naphthamido)ethyl) group at the 8-position. This specific substitution pattern contributes to its potent and selective inhibition of PLD2 [, ].
Compound Description: This compound functions as a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) []. This dual inhibitory activity makes it a promising candidate for treating various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases [].
Relevance: This compound, while sharing the spiro[4.5]decan-one core, differs significantly from the target compound in terms of ring structure and substitution. It incorporates a diazaspirodecanone core with a methyl substituent at the 1-position and a complex 8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl) group at the 8-position. This significant structural deviation suggests a distinct binding mode and pharmacological profile compared to the target compound 3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one [].
Overview
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a unique chemical compound characterized by its spirocyclic structure, which connects two non-linear rings through a single atom. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C14H18N3O, indicating it consists of carbon, hydrogen, nitrogen, and oxygen atoms.
Source and Classification
This compound belongs to the class of triazaspiro compounds, which are noted for their complex structures and diverse chemical properties. Triazaspiro compounds are often explored for their potential in drug development, particularly in targeting specific biological pathways. The compound is also related to other derivatives within the spirocyclic family, which can exhibit varied pharmacological activities.
Synthesis Analysis
Methods and Technical Details
The synthesis of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves several synthetic routes:
Cyclization Reactions: A common method includes the cyclization of phenylhydrazine derivatives with suitable ketones or aldehydes. This reaction is often catalyzed by acids or bases to facilitate the formation of the spiro linkage.
Ultrasound-Assisted Synthesis: Recent studies have demonstrated that ultrasound can enhance the synthesis process, allowing for more efficient reactions at lower temperatures and shorter reaction times.
Continuous Flow Reactors: For industrial applications, continuous flow reactors are employed to optimize yields and purity during large-scale synthesis.
These methods highlight the versatility in synthesizing 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, with ongoing research aimed at improving efficiency and yield.
Molecular Structure Analysis
Structure and Data
The molecular structure of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one features a spiro linkage connecting two cyclic systems:
Spirocyclic Framework: The compound consists of a triaza (three nitrogen atoms) framework that contributes to its unique chemical properties.
Molecular Geometry: The spatial arrangement of atoms influences its reactivity and interaction with biological targets.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Reactions and Technical Details
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical transformations:
Oxidation Reactions: The compound can be oxidized to form oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced using agents such as hydrogen or metal hydrides to yield different derivatives.
Substitution Reactions: The compound participates in substitution reactions where functional groups can be exchanged under specific conditions.
These reactions are essential for modifying the compound's properties for targeted applications.
Mechanism of Action
Process and Data
The mechanism of action for 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific biological targets:
Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in cellular processes, potentially leading to therapeutic effects against diseases such as cancer.
Receptor Modulation: It may bind to receptors or allosteric sites on proteins, altering their activity and influencing signaling pathways within cells.
Further studies are necessary to fully elucidate these mechanisms and their implications for drug development.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties include:
Appearance: Typically exists as an amorphous solid.
Solubility: Solubility characteristics vary depending on solvent choice; it is often soluble in organic solvents like chloroform and methanol.
Chemical Properties
Key chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, making it suitable for further functionalization.
Data from spectroscopic analyses provide insights into these properties, aiding in the characterization of the compound.
Applications
Scientific Uses
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several notable applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Chemical Synthesis: Serves as a building block in synthesizing more complex molecules useful in pharmaceuticals.
Material Science: Explored for applications in developing new materials owing to its unique structural features.
Research continues to uncover additional applications across various scientific disciplines, reinforcing the importance of this compound in contemporary chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.